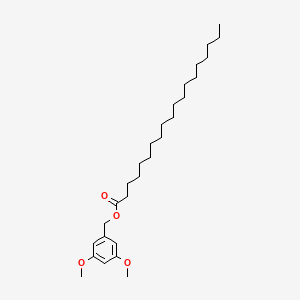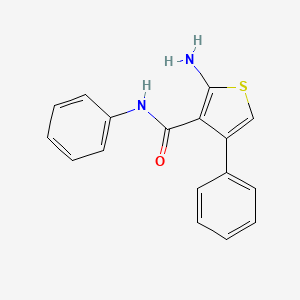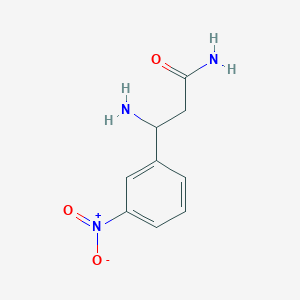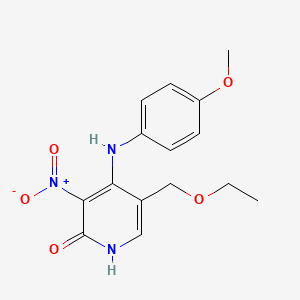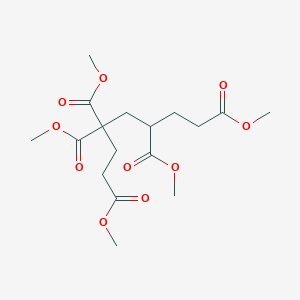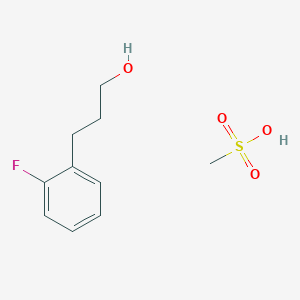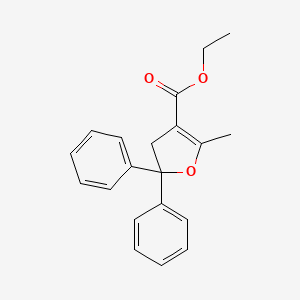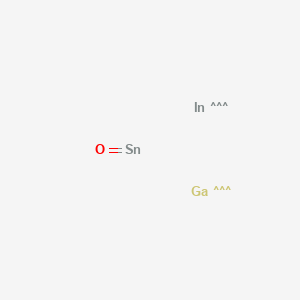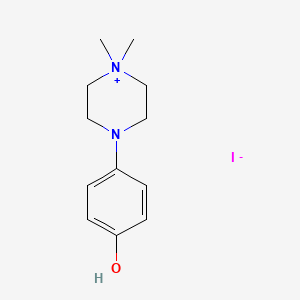
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide is a chemical compound with the molecular formula C12H19IN2O. It is known for its unique structure, which includes a piperazine ring substituted with a phenol group and an iodide ion. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide typically involves the reaction of 4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol with iodine. The reaction is usually carried out in an alcohol solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors where the reactants are mixed and heated under specific conditions. The process is monitored to maintain the purity and yield of the final product. Safety measures are also implemented to handle the reactive iodine and other chemicals involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodide ion can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The piperazine ring may interact with cellular receptors, modulating signal transduction pathways. The iodide ion can participate in redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpiperazine: Similar structure but lacks the phenol group and iodide ion.
4-(4,4-Dimethylpiperazin-4-ium-1-yl)phenylmethanone;iodide: Contains a methanone group instead of a phenol group.
4-(4,4-Dimethylpiperazin-4-ium-1-yl)phenol: Similar structure but without the iodide ion.
Uniqueness
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide is unique due to the presence of both the phenol group and the iodide ion, which confer distinct chemical properties and reactivity. This combination makes it valuable in various research and industrial applications .
Properties
CAS No. |
163616-85-1 |
|---|---|
Molecular Formula |
C12H19IN2O |
Molecular Weight |
334.20 g/mol |
IUPAC Name |
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide |
InChI |
InChI=1S/C12H18N2O.HI/c1-14(2)9-7-13(8-10-14)11-3-5-12(15)6-4-11;/h3-6H,7-10H2,1-2H3;1H |
InChI Key |
VWGJOVHATURXBN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=CC=C(C=C2)O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
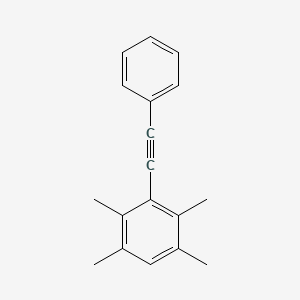

![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)
